Tetraethyl 1,1'-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate
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Overview
Description
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C20H30N4O8 This compound is characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and dihydrazine-dicarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzene-1,4-dicarboxylic acid with hydrazine hydrate to form the dihydrazide intermediate. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl 1,1’-(1,1’-biphenyl-4,4’-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- 2,3,5,6-tetramethylbenzene-1,4-diethylamine
Uniqueness
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate is unique due to its specific substitution pattern on the benzene ring and the presence of dihydrazine-dicarboxylate groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
6304-69-4 |
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Molecular Formula |
C20H30N4O8 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl N-(ethoxycarbonylamino)-N-[4-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,5-dimethylphenyl]carbamate |
InChI |
InChI=1S/C20H30N4O8/c1-7-29-17(25)21-23(19(27)31-9-3)15-11-14(6)16(12-13(15)5)24(20(28)32-10-4)22-18(26)30-8-2/h11-12H,7-10H2,1-6H3,(H,21,25)(H,22,26) |
InChI Key |
XNDAPSZFNLSPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C1=CC(=C(C=C1C)N(C(=O)OCC)NC(=O)OCC)C)C(=O)OCC |
Origin of Product |
United States |
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